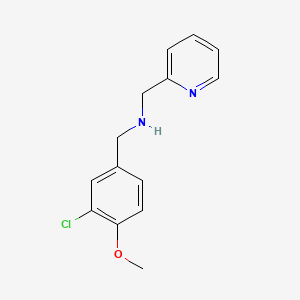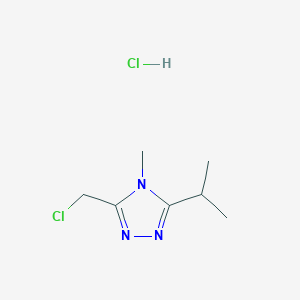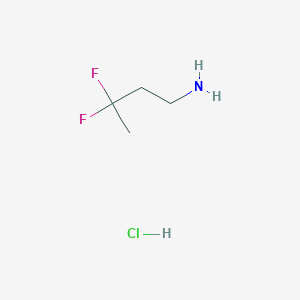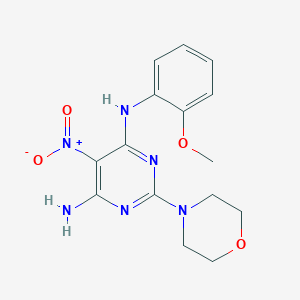
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine, also known as JNJ-42153605, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.
作用機序
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor is involved in the regulation of neurotransmitter release, and its blockade by N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine leads to increased release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This increased neurotransmitter release is believed to be responsible for the therapeutic effects of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine in various diseases.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which are known to play a critical role in the regulation of mood and cognition. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been found to have good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal studies. However, one of the limitations of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
For research include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its safety and efficacy in clinical trials. Additionally, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
合成法
The synthesis of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine.
科学的研究の応用
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine has been extensively studied for its potential application in the treatment of various diseases, including depression, anxiety, and schizophrenia. It has been found to act as a selective antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are known to play a critical role in the regulation of mood and cognition.
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-6-5-11(8-13(14)15)9-16-10-12-4-2-3-7-17-12/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGCJOVQRYKFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxybenzyl)-N-(2-pyridinylmethyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692363.png)
![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692365.png)
![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)

![4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2692369.png)

![3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B2692372.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2692375.png)
![1-Iodo-3-methylbicyclo[1.1.1]pentane](/img/structure/B2692378.png)